Pom2-C-hmbp is synthesized through a series of chemical reactions that modify the precursor C-hmbp. The synthesis typically involves:
The molecular structure of Pom2-C-hmbp features a phosphorus atom at its core, bonded to various functional groups that enhance its biological activity. Key structural components include:
Molecular data indicate that Pom2-C-hmbp has a logP value of approximately 3.42, suggesting moderate lipophilicity, which may influence its cellular uptake and distribution .
Pom2-C-hmbp undergoes various chemical reactions that are pivotal for its biological activity:
These reactions highlight the importance of Pom2-C-hmbp as an effective prodrug in therapeutic applications .
Pom2-C-hmbp activates Vγ9Vδ2 T cells through a specific mechanism:
Pom2-C-hmbp has several scientific applications:
The intracellular B30.2 domain of butyrophilin subfamily 3 member A1 serves as the specific molecular target for phosphoantigen recognition. Structural analyses reveal a shallow, positively charged binding pocket within this domain that accommodates the diphosphate moiety of endogenous ligands like (E)-4-Hydroxy-3-Methyl-But-2-Enyl Diphosphate. Bis(Pivaloyloxymethyl) (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate is metabolized intracellularly to release (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate, which engages this binding pocket through critical electrostatic interactions. Key residues involved include Histidine 381, which forms a hydrogen bond with the ligand's hydroxyl group, and Arginine 448, which participates in salt bridge formation with the phosphonate group [2] [3]. Mutation of Histidine 381 to alanine completely abolishes ligand binding, confirming its essential role in coordinating the ligand within the B30.2 domain [2].
Fluorescence polarization binding assays demonstrate that (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate exhibits moderate binding affinity (IC₅₀ = 2,560 μM) compared to the natural diphosphate ligand (E)-4-Hydroxy-3-Methyl-But-2-Enyl Diphosphate (IC₅₀ = 23 μM). This difference is attributed to reduced electrostatic complementarity, as the monophosphonate lacks the β-phosphate group that engages additional arginine residues (Arginine 442 and Arginine 499) in the binding pocket [2]. Despite this lower binding affinity, cellular activation potency exceeds that of natural phosphoantigens, highlighting the significance of efficient intracellular delivery in functional outcomes [6] [8].
Table 1: Binding Affinities of Selected Butyrophilin Subfamily 3 Member A1 Ligands
| Compound | FP IC₅₀ (μM) | Interferon γ Production EC₅₀ (μM) |
|---|---|---|
| (E)-4-Hydroxy-3-Methyl-But-2-Enyl Diphosphate | 23.0 | 0.0042 |
| (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate | 2,560 | 3.4 |
| Dimethylallyl Diphosphate | 270 | 1.5 |
| Isopentenyl Diphosphate | 513 | 71 |
| Sodium Diphosphate | 1,140 | No stimulation |
Following ligand engagement in the B30.2 domain, Bis(Pivaloyloxymethyl) (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate metabolism induces substantial structural reorganization throughout the intracellular domain of butyrophilin subfamily 3 member A1. Small-angle X-ray scattering and nuclear magnetic resonance spectroscopy studies demonstrate that ligand binding triggers repositioning of the B30.2 domain relative to the juxtamembrane region [3] [5]. This conformational shift involves direct interaction between the ligand's phosphonate group and backbone amides within the juxtamembrane region, particularly at Threonine 304 [3].
The juxtamembrane region serves as a critical molecular switch for butyrophilin subfamily 3 member A1 activation. Mutation of Threonine 304 to alanine significantly impairs Vγ9Vδ2 T cell activation by both natural phosphoantigens and Bis(Pivaloyloxymethyl) (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate, confirming its essential role in signal transduction [3]. This conformational rearrangement enables the intracellular domains of butyrophilin subfamily 3 member A1 and butyrophilin subfamily 2 member A1 to interact in a ligand-dependent manner. Isothermal titration calorimetry studies confirm a direct interaction between the intracellular domains of these proteins only in the presence of phosphoantigens [1] [5].
Nano-bioluminescence resonance energy transfer experiments further demonstrate that phosphoantigen binding reduces the distance between butyrophilin subfamily 2 member A1 and butyrophilin subfamily 3 member A1 intracellular domains in living cells. This interaction requires an intact juxtamembrane region in butyrophilin subfamily 2 member A1, with specific residues (Leucine 318, Tryptophan 320, and Leucine 325) identified as crucial for complex formation and subsequent T cell receptor activation [5].
The design of Bis(Pivaloyloxymethyl) (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate strategically addresses the fundamental limitation of natural phosphoantigens: their highly charged nature that impedes passive diffusion across cell membranes. The prodrug incorporates two pivaloyloxymethyl groups that mask the negative charges of the phosphonate moiety, resulting in a substantially more lipophilic molecule (calculated partition coefficient = 1.45) compared to (E)-4-Hydroxy-3-Methyl-But-2-Enyl Diphosphate (calculated partition coefficient = -2.34) [4] [6]. This chemical modification enables passive cellular uptake independent of energy-dependent transporters or endocytic pathways.
Functional evidence for this bypass mechanism comes from temperature-shift experiments. When target cells are treated with (E)-4-Hydroxy-3-Methyl-But-2-Enyl Diphosphate at 4°C—a condition that inhibits active transport and endocytosis—Vγ9Vδ2 T cell-mediated lysis is significantly reduced. In contrast, Bis(Pivaloyloxymethyl) (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate retains full activity under identical conditions, confirming its energy-independent uptake mechanism [6] [10]. This property is particularly advantageous for targeting malignant cells with impaired transport mechanisms.
Once inside the cell, endogenous esterases cleave the pivaloyloxymethyl groups, releasing the active metabolite (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate. This bioactivation occurs rapidly in the cytosolic compartment, where the ligand can then engage the B30.2 domain of butyrophilin subfamily 3 member A1 [6] [8]. The prodrug strategy thus achieves efficient intracellular delivery while maintaining the specific molecular recognition required for butyrophilin subfamily 3 member A1 activation.
Bis(Pivaloyloxymethyl) (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate exhibits distinct pharmacological advantages over endogenous phosphoantigens despite structural similarities. While both (E)-4-Hydroxy-3-Methyl-But-2-Enyl Diphosphate and its synthetic analog activate the same receptor complex, their molecular interactions and functional outcomes differ significantly:
Binding Site Engagement: Molecular docking studies reveal that (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate (the active metabolite of Bis(Pivaloyloxymethyl) (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate) interacts primarily with the α-phosphate binding region of the B30.2 pocket, engaging Tryptophan 421 and Methionine 424. In contrast, (E)-4-Hydroxy-3-Methyl-But-2-Enyl Diphosphate forms additional stabilizing interactions with the β-phosphate binding region through Arginine 442 and Arginine 499 [2]. This differential engagement explains the approximately 100-fold lower binding affinity observed for (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate in fluorescence polarization assays.
Functional Potency: Despite reduced receptor binding affinity, Bis(Pivaloyloxymethyl) (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate demonstrates superior cellular potency in Vγ9Vδ2 T cell activation assays. The prodrug stimulates interferon γ production with half-maximal effective concentration values (0.015 μM) comparable to natural (E)-4-Hydroxy-3-Methyl-But-2-Enyl Diphosphate (0.0042 μM) and significantly more potent than isopentenyl diphosphate (71 μM) [2] [8]. This apparent discrepancy between binding affinity and functional efficacy highlights the critical importance of efficient intracellular delivery in phosphoantigen pharmacology.
Activation Kinetics: The activation kinetics of Vγ9Vδ2 T cells follow a power law function relative to both dose and exposure time. Bis(Pivaloyloxymethyl) (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate achieves maximal T cell activation more rapidly than natural phosphoantigens due to immediate cellular penetration. Mathematical modeling reveals that prodrug activity depends linearly on concentration and follows a t² relationship with time, whereas natural phosphoantigens exhibit complex kinetics reflecting delayed accumulation [8].
Table 2: Functional Comparison of Butyrophilin Subfamily 3 Member A1 Ligands in Cellular Assays
| Property | (E)-4-Hydroxy-3-Methyl-But-2-Enyl Diphosphate | Bis(Pivaloyloxymethyl) (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate | Isopentenyl Diphosphate |
|---|---|---|---|
| Vγ9Vδ2 T Cell Proliferation EC₅₀ | 0.00051 μM | 0.0054 μM | 36 μM |
| Interferon γ Production EC₅₀ | 0.0042 μM | 0.015 μM | 71 μM |
| Time to Maximal Activation | 16-24 hours | 4-8 hours | >48 hours |
| Membrane Transport Mechanism | Energy-dependent | Passive diffusion | Energy-dependent |
| Butyrophilin Subfamily 2 Member A1 Dependency | Required | Required | Required |
Receptor Complex Requirements: Both classes of ligands require the butyrophilin subfamily 3 member A1/butyrophilin subfamily 2 member A1 complex for immune recognition. CRISPR/Cas9-mediated knockout of butyrophilin subfamily 2 member A1 abolishes T cell responses to both (E)-4-Hydroxy-3-Methyl-But-2-Enyl Diphosphate and Bis(Pivaloyloxymethyl) (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate [5]. Intracellular domain interactions between these receptors, as measured by bioluminescence resonance energy transfer, increase similarly with both ligands, indicating convergence on the same signaling pathway despite differences in binding kinetics [1] [5]. These findings collectively demonstrate that Bis(Pivaloyloxymethyl) (E)-4-Hydroxy-3-Methyl-But-2-Enyl Phosphonate represents a pharmacologically optimized ligand that leverages prodrug technology to overcome the delivery limitations of natural phosphoantigens while maintaining specific engagement of the butyrophilin activation complex.
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 73575-12-9